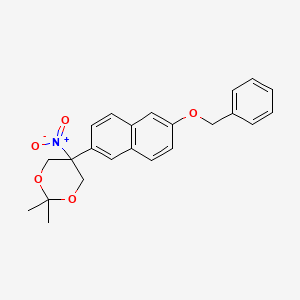

5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

描述

5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a nitro-substituted 1,3-dioxane derivative featuring a benzyloxy-naphthalene substituent.

属性

IUPAC Name |

2,2-dimethyl-5-nitro-5-(6-phenylmethoxynaphthalen-2-yl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-22(2)28-15-23(16-29-22,24(25)26)20-10-8-19-13-21(11-9-18(19)12-20)27-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJBREXGTRXFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743365 | |

| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225347-11-4 | |

| Record name | 2,2-Dimethyl-5-nitro-5-[6-(phenylmethoxy)-2-naphthalenyl]-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225347-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[6-(Benzyloxy)naphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane typically involves multiple steps:

-

Formation of the Benzyloxy Naphthalene Intermediate

Starting Materials: Naphthalene, benzyl chloride, and a base such as sodium hydroxide.

Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures.

Process: Naphthalene undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base to form 6-(Benzyloxy)naphthalene.

-

Formation of the Dioxane Ring

Starting Materials: 6-(Benzyloxy)naphthalene, acetone, and a nitroalkane.

Reaction Conditions: Acidic or basic catalysts are used to facilitate the cyclization reaction.

Process: The intermediate undergoes a cyclization reaction with acetone and a nitroalkane to form the dioxane ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and continuous flow systems.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反应分析

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Conditions: Conducted under mild to moderate temperatures.

Products: Reduction of the nitro group can yield amine derivatives.

-

Substitution

Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Conditions: Solvent and temperature conditions vary based on the specific substitution reaction.

Products: Substitution reactions can modify the benzyloxy or nitro groups, leading to a wide range of derivatives.

科学研究应用

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

Drug Development: Potential use as a scaffold for designing new pharmaceuticals due to its structural complexity and functional groups.

Biological Probes: Can be used in the development of probes for studying biological processes at the molecular level.

Medicine

Therapeutic Agents: Research into its potential as an anti-cancer or anti-inflammatory agent due to its ability to interact with specific biological targets.

Industry

Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties for industrial applications.

Chemical Sensors: Development of sensors for detecting specific chemicals or environmental pollutants.

作用机制

The mechanism by which 5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and nitro groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The dioxane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro-Substituted 1,3-Dioxane Cores

5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane

- Structure : Replaces the benzyloxy-naphthalene group with a bromine atom.

- Physical Properties :

- Comparison : The bromine substitution reduces steric bulk compared to the naphthalene moiety, likely increasing solubility in polar solvents. The nitro group’s electron-withdrawing effect is retained, suggesting similar reactivity in reduction or substitution reactions.

3-(2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)propanenitrile

- Structure : Features a propanenitrile substituent instead of benzyloxy-naphthalene.

- Synthesis : Prepared via DBU-mediated addition of acrylonitrile to 5-nitro-2,2-dimethyl-1,3-dioxane under mild conditions (<20°C) .

- The synthesis highlights the versatility of nitro-dioxanes in nucleophilic additions.

Analogues with Aromatic Substituents

Compound 216 (2-((R)-4-(Benzyloxy)-4-((2R,5R)-5-((R)-1-(benzyloxy)-tridecyl)-tetrahydrofuran-2-yl)-but-1-enyl)-5,5-dimethyl-2-vinyl-1,3-dioxane)

- Structure : Contains a 1,3-dioxane ring with benzyloxy, tetrahydrofuran, and vinyl substituents.

- Synthesis: Achieved via Grubbs G2-catalyzed reaction between dibenzyl diol and cyclopropenone acetal, yielding 99% product as an E/Z isomer mixture (2:1 ratio) .

- Comparison : The vinyl and tetrahydrofuran groups introduce conformational flexibility, contrasting with the rigid naphthalene system in the target compound. The high yield underscores the efficiency of ruthenium catalysts in complex heterocycle synthesis.

tert-Butyl (5-(6-(Benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

- Structure : Adds a trifluoromethyl group and carbamate protection to the naphthalene-dioxane core.

- Properties : Molecular weight 531.56 g/mol; stored under dry, cool conditions (2–8°C) .

- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate introduces a handle for peptide coupling or prodrug strategies.

Physicochemical and Structural Properties

Solubility and Stability

- 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane exhibits moderate aqueous solubility (1.049 g/L), likely due to its smaller halogen substituent . The target compound’s benzyloxy-naphthalene group may reduce solubility in polar solvents but enhance organic phase partitioning.

- Nitro Group Stability : Nitro-substituted dioxanes are generally stable under ambient conditions but may decompose under strong reducing or acidic environments.

Conformational Analysis

- Meldrum’s Acid Derivatives : Exhibit envelope conformations in the 1,3-dioxane ring, with puckering at the dimethyl-substituted carbon . The target compound’s bulkier naphthalene substituent may enforce a chair conformation to minimize steric strain.

生物活性

5-(6-(Benzyloxy)naphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with various reagents. The synthesis typically includes:

- Formation of the dioxane ring : This involves the reaction of 2,2-dimethyl-5-nitro-1,3-dioxane with benzyloxy-substituted naphthalene derivatives.

- Purification : The product is purified using silica gel column chromatography to achieve high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, particularly hematological cancers. For instance:

- Pro-apoptotic Activity : The compound exhibited significant pro-apoptotic effects on chronic lymphocytic leukemia (CLL) cells, enhancing cell death through mitochondrial pathways .

- Microtubule Targeting : It binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity , potentially through the inhibition of cyclooxygenase (COX) enzymes:

- COX Inhibition : It showed effective inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the naphthalene ring and the dioxane structure significantly affect biological activity:

- Electron-donating groups enhance anticancer activity.

- The presence of a benzyloxy group contributes to increased lipophilicity and cellular uptake.

Case Studies

Several case studies illustrate the efficacy of this compound:

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| 1 | CLL | Induced apoptosis | Mitochondrial pathway activation |

| 2 | Colon Cancer | Enhanced autophagic flux inhibition | Disruption of microtubule dynamics |

| 3 | Inflammatory Models | Reduced inflammation | COX enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。